9h,9'h-9,9'-Bixanthene-9,9'-diol

Description

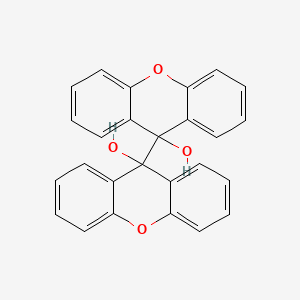

Structure

2D Structure

3D Structure

Properties

CAS No. |

6272-59-9 |

|---|---|

Molecular Formula |

C26H18O4 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

9-(9-hydroxyxanthen-9-yl)xanthen-9-ol |

InChI |

InChI=1S/C26H18O4/c27-25(17-9-1-5-13-21(17)29-22-14-6-2-10-18(22)25)26(28)19-11-3-7-15-23(19)30-24-16-8-4-12-20(24)26/h1-16,27-28H |

InChI Key |

AWPPBHAQPSCLPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4(C5=CC=CC=C5OC6=CC=CC=C64)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9h,9 H 9,9 Bixanthene 9,9 Diol

Established Synthetic Pathways for Bixanthenes

The formation of the bixanthene skeleton, a key structural motif, is often achieved through reliable and well-documented synthetic routes. These methods typically involve the coupling of xanthene-based precursors.

Condensation Reactions as a Primary Synthetic Approach

Condensation reactions represent a foundational method for the synthesis of bixanthene derivatives. One common approach involves the condensation of xanthene itself. evitachem.com Another significant pathway is the acid-catalyzed condensation of substituted phenols with aldehydes or ketones. For instance, the condensation of β-naphthol with aromatic aldehydes can yield benzo[a]xanthene derivatives. scholarsresearchlibrary.com Similarly, spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives can be prepared through the condensation of 9-fluorenones with resorcinol (B1680541), often catalyzed by acids like p-toluenesulfonic acid. arkat-usa.org The mechanism for these acid-catalyzed reactions generally involves the formation of a carbocation from an aldehyde or ketone, which then reacts with the electron-rich aromatic ring of a phenol (B47542) derivative, followed by cyclization and dehydration to form the xanthene core. scholarsresearchlibrary.com

Advanced Coupling Strategies for Bixanthene Linkage

Modern organic synthesis has introduced more sophisticated methods for forming the crucial C9-C9' bond in bixanthenes. These advanced coupling strategies offer greater control and efficiency. Radical cross-coupling reactions, for example, have emerged as a powerful tool for creating C-C bonds. youtube.com These methods can tolerate a wide range of functional groups and often proceed under mild conditions. While direct application to 9H,9'H-9,9'-Bixanthene-9,9'-diol is a specific area of research, the principles of using radical intermediates to couple two xanthene-derived moieties are highly relevant.

Another prominent strategy is the use of transition-metal catalysis. researchgate.net Catalytic cycles involving metals like palladium or nickel can facilitate the coupling of appropriately functionalized xanthene precursors. For example, a xanthene derivative bearing a leaving group (like a halide) could be coupled with a xanthene-based organometallic reagent in a process analogous to the well-established Suzuki or Negishi couplings. These methods are prized for their high efficiency and functional group tolerance. youtube.comresearchgate.net

Precursor Reactivity Studies and Their Impact on Yield

The efficiency and yield of bixanthene synthesis are highly dependent on the reactivity of the starting materials. Studies have shown that the electronic nature of substituents on the precursors can significantly influence the outcome of the reaction. For example, in the synthesis of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives, electron-poor 9-fluorenones generally provide better yields than their electron-rich counterparts. arkat-usa.org

The concept of precursor reactivity can be systematically modulated. For instance, in the synthesis of quantum dots, the reactivity of a sulfur precursor was predictably altered by using Lewis bases with varying affinities, which in turn affected the growth and quality of the final nanocrystals. nih.gov A similar strategic approach to modulating the reactivity of xanthene precursors could be envisioned, where the addition of specific chemical agents could control the rate and selectivity of the C-C bond formation, thereby optimizing the yield of this compound. The stability and Lewis acidity of precursors, such as in the case of 9-borafluorene (B15495326) derivatives, are also critical factors that can be fine-tuned to control reaction pathways. researchgate.net

Stereoselective Synthesis of this compound

Due to the presence of two stereogenic centers at the C9 and C9' positions, this compound can exist as multiple stereoisomers. The selective synthesis of a single enantiomer or diastereomer is a significant challenge and a key focus of modern asymmetric synthesis.

Chiral Auxiliary Approaches in Diol Synthesis

A classic and reliable strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgyork.ac.uk A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgbath.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk

In the context of synthesizing chiral diols, a chiral auxiliary could be appended to a xanthene precursor. This would create a diastereomeric intermediate. The inherent chirality of the auxiliary would then guide the formation of the C9-C9' bond or the introduction of the hydroxyl groups in a diastereoselective manner. For example, Evans oxazolidinones are well-known chiral auxiliaries used to direct aldol (B89426) reactions, which can produce chiral 1,3-diols with high stereocontrol. tcichemicals.com A similar principle could be applied, where a xanthene derivative is functionalized with a chiral auxiliary to control the approach of a second xanthene unit or a hydroxylating agent. The development of modular approaches to synthesizing chiral 1,2- and 1,3-diols highlights the power of this strategy. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelate to direct electrophilic attack. tcichemicals.com |

| Camphorsultam | Michael Additions, Cycloadditions | Provides high steric hindrance on one face of the enolate. wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids | The resulting amide enolate is directed by the methyl group. wikipedia.org |

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis is a highly efficient and atom-economical approach to producing enantiomerically pure compounds. nih.govsigmaaldrich.com This method employs a small amount of a chiral catalyst to generate large quantities of a chiral product. nobelprize.org The catalyst, being chiral, creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

For the synthesis of this compound, a chiral catalyst could be used to control the key bond-forming step. This could involve:

Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as those based on boron or other metals, can activate a precursor and provide a chiral pocket to direct the reaction. sigmaaldrich.com For example, chiral oxazaborolidinium ions (COBIs) are effective catalysts for a variety of asymmetric transformations. sigmaaldrich.com

Transition-Metal Catalysis: Chiral ligands, such as BINAP, can be complexed with transition metals like rhodium or ruthenium to create highly effective asymmetric catalysts for reactions like hydrogenations and cross-couplings. nobelprize.org

Organocatalysis: Small, metal-free organic molecules can also act as chiral catalysts. nih.gov These catalysts can activate substrates through the formation of iminium or enamine intermediates, leading to highly enantioselective transformations. The field has seen significant progress in the synthesis of axially chiral compounds using this approach. beilstein-journals.org

Asymmetric electrocatalysis is also an emerging sustainable method for enantioselective reactions, offering a versatile toolkit for creating chiral molecules. mdpi.com

Table 2: Examples of Asymmetric Catalytic Systems

| Catalyst Type | Example System | Typical Reaction | Reference |

|---|---|---|---|

| Transition Metal | BINAP-Ru(II) | Asymmetric Hydrogenation | nobelprize.org |

| Organocatalyst | Chiral Phosphoric Acids | Atroposelective C-N Coupling | beilstein-journals.org |

| Lewis Acid | Chiral Oxazaborolidinium Ions (COBIs) | Diels-Alder, Cycloadditions | sigmaaldrich.com |

| Photoredox Organocatalysis | Chiral Amine + Photosensitizer | Asymmetric Radical Additions | nih.gov |

Control of Enantioselectivity and Diastereoselectivity

The stereoselective synthesis of this compound presents a significant challenge due to the presence of two stereocenters at the 9 and 9' positions. The control over the formation of enantiomers and diastereomers is crucial for its potential applications in areas such as asymmetric catalysis and materials science.

While specific studies detailing the enantioselective synthesis of this compound are not extensively reported in publicly available literature, the principles of asymmetric synthesis for structurally related compounds, particularly those involving chiral diols and spiro-compounds, offer valuable insights. Chiral phosphoric acids have emerged as powerful catalysts in a variety of enantioselective transformations. nih.govchemrxiv.orgicm.edu.pl These catalysts can facilitate stereocontrol through the formation of chiral ion pairs or hydrogen-bonding interactions with the substrates. For instance, the design of chiral bis-phosphoric acid catalysts has been shown to be effective in the enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes. nih.gov Such strategies could potentially be adapted for the stereocontrolled synthesis of bixanthene diols.

The diastereoselective control in the synthesis of related cyclic compounds has been achieved through various means, including the use of specific catalysts and reaction conditions. For example, diastereoselective control of intramolecular aza-Michael reactions has been accomplished using achiral catalysts to selectively yield either cis or trans isomers. scholarsresearchlibrary.com The synthesis of highly substituted cyclohexanones has also been achieved with complete diastereoselectivity through cascade Michael reactions. beilstein-journals.org These examples highlight the potential for achieving high diastereoselectivity in the synthesis of complex molecules through careful selection of reagents and reaction pathways.

Optimization of Reaction Conditions and Process Efficiency

One of the foundational methods for the formation of the bixanthene scaffold is the oxidative coupling of xanthene. A reported synthesis of 9H,9'H-9,9'-Bixanthene involves the reaction of xanthene in cyclopentanone (B42830) with tert-butyl hydroperoxide (TBHP) as the oxidant and methanesulfonic acid as a catalyst. uni-koeln.de The optimization of such oxidative coupling reactions is crucial for maximizing the yield of the desired bixanthene diol while minimizing the formation of byproducts.

For the synthesis of related xanthene derivatives, various catalysts and conditions have been explored to improve efficiency. For example, the synthesis of 1,8-dioxo-octahydroxanthenes has been optimized by using an iron oxide nanocatalyst under solventless conditions, which offers high product yields and short reaction times. researchgate.net The choice of solvent can also significantly impact the reaction outcome.

The purification of the final product is another critical aspect of process efficiency. For related compounds, purification is often achieved through column chromatography. However, for large-scale production, developing methods that avoid or simplify chromatographic purification is highly desirable.

Below is a hypothetical data table illustrating the kind of research findings that would be generated during the optimization of the synthesis of this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Oxidant (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | TBHP (2.0) | MsOH (5) | Cyclopentanone | 25 | 24 | 65 |

| 2 | O₂ (1 atm) | MsOH (5) | Acetonitrile | 50 | 12 | 58 |

| 3 | TBHP (2.0) | Sc(OTf)₃ (5) | Dichloromethane | 25 | 24 | 72 |

Development of Novel and Green Synthetic Routes

The development of novel and environmentally friendly synthetic routes is a key focus in modern organic chemistry, aligning with the principles of green chemistry. acs.org This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

Ultrasound-assisted synthesis represents a promising green approach for the preparation of xanthene derivatives. nih.gov Sonication can enhance reaction rates and yields, often under milder conditions than traditional methods. The use of water as a solvent, whenever possible, is another hallmark of green chemistry. Iodine-catalyzed oxidative thiolative annulation in water has been demonstrated as a highly atom-economical and green method for synthesizing related polycyclic aromatic compounds. rsc.org

Photocatalysis using visible light is another emerging green technology. The synthesis of xanthene derivatives has been achieved using dye-sensitized TiO₂ under visible light irradiation, offering a sustainable alternative to conventional methods that may require harsh reagents or high temperatures.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental impact. While specific biocatalytic routes to this compound have not been reported, the application of enzymes in the synthesis of chiral diols and other complex molecules is well-established, suggesting a potential future direction for the synthesis of this compound. mdpi.com

The development of one-pot multicomponent reactions (MCRs) is another green strategy that can improve efficiency by reducing the number of synthetic steps and purification procedures. MCRs have been successfully employed for the synthesis of various xanthene derivatives. scholarsresearchlibrary.com

Advanced Structural Characterization of 9h,9 H 9,9 Bixanthene 9,9 Diol

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic methods provide a detailed view of the molecular framework, offering insights into the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules like 9H,9'H-9,9'-bixanthene-9,9'-diol. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide a wealth of information. For instance, the aromatic protons of the xanthene units would appear in a distinct region of the spectrum, and their coupling patterns can help to assign their relative positions on the aromatic rings. The protons of the hydroxyl groups would exhibit a characteristic chemical shift that can be confirmed by deuterium (B1214612) exchange experiments. core.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The number of distinct carbon signals indicates the symmetry of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment; for example, the carbons of the aromatic rings, the ether linkages, and the diol-bearing carbons will have characteristic chemical shifts.

Table 1: Representative NMR Data Interpretation

| Technique | Information Obtained | Example Application for this compound |

| ¹H NMR | Proton environment, connectivity | Aromatic proton signals, hydroxyl proton signals |

| ¹³C NMR | Carbon skeleton, symmetry | Number of unique carbon signals, chemical shifts of aromatic and sp³ carbons |

| COSY | ¹H-¹H correlations | Establishing proton-proton coupling networks within the xanthene rings |

| HSQC | ¹H-¹³C one-bond correlations | Linking protons to their directly attached carbons |

| HMBC | ¹H-¹³C long-range correlations | Establishing connectivity across the bixanthene framework |

| NOESY | Through-space ¹H-¹H correlations | Determining stereochemistry and conformational preferences |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds like this compound. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule in the crystalline state. nih.govresearchgate.net

Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl groups and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net These interactions govern the crystal packing and can influence the physical properties of the material.

Table 2: Crystallographic Data for a Related Bixanthene Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a (Å) | 12.7295 (6) | Unit cell dimension |

| b (Å) | 8.8187 (3) | Unit cell dimension |

| c (Å) | 17.2680 (7) | Unit cell dimension |

| β (°) | 107.667 (4) | Angle of the unit cell |

| V (ų) | 1847.04 (13) | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| Note: This data is for 9,9'-Bianthracenyl, a structurally related compound, to illustrate typical crystallographic parameters. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. rsc.org These techniques are complementary and provide a characteristic "fingerprint" for the compound. rsc.org

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. mdpi.com The exact position and shape of this band can provide information about hydrogen bonding. mdpi.com Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic rings, and C-O stretching vibrations for the ether linkages and the hydroxyl groups. nist.govresearchgate.net

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule. mdpi.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850-3000 | IR, Raman |

| Aromatic C=C | Stretching | 1400-1600 | IR, Raman |

| C-O (ether) | Stretching | 1000-1300 | IR |

| C-O (alcohol) | Stretching | 1000-1260 | IR |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the molecular formula of a compound. chemspider.com By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to determine the elemental composition.

For this compound, with a molecular formula of C₂₆H₁₈O₄, HRMS would provide an experimental mass that is extremely close to the calculated exact mass. This high degree of accuracy allows for the confident differentiation from other compounds that may have the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

Conformational Analysis and Isomerism of the Bixanthene Skeleton

The bixanthene skeleton of this compound is not planar. The two xanthene units are connected by a C-C single bond, and rotation around this bond can lead to different conformations. The presence of two stereogenic centers at the 9 and 9' positions also gives rise to the possibility of stereoisomers (enantiomers and diastereomers).

The conformational preferences of the bixanthene skeleton are influenced by a balance of steric and electronic factors. The bulky xanthene units will tend to adopt a conformation that minimizes steric hindrance. X-ray crystallography can directly observe the preferred conformation in the solid state. researchgate.net Computational modeling can be used to explore the potential energy surface and identify low-energy conformations in the gas phase or in solution.

Intramolecular Interactions and Their Structural Implications

Intramolecular interactions play a significant role in dictating the three-dimensional structure and stability of this compound. One of the most important intramolecular interactions is hydrogen bonding. It is possible for an intramolecular hydrogen bond to form between the hydroxyl group at the 9-position and the ether oxygen of the other xanthene unit, and vice versa. Such interactions would significantly influence the preferred conformation around the C9-C9' bond.

Supramolecular Assembly and Crystal Engineering Studies

A complete exploration in this area would necessitate detailed research findings that are currently unavailable. A standard analysis would delve into the following aspects:

Hydrogen Bonding: The two hydroxyl groups in this compound are expected to be primary drivers of its supramolecular assembly. A crystallographic study would reveal whether these groups form intramolecular hydrogen bonds, or intermolecular hydrogen bonds leading to the formation of dimers, chains, sheets, or more complex three-dimensional networks. The specific bond distances and angles of these interactions would be crucial for understanding the strength and directionality of the assembly.

π-π Stacking Interactions: The large, electron-rich xanthene moieties are prime candidates for significant π-π stacking interactions. Analysis of the crystal structure would determine the presence and geometry of these interactions, such as face-to-face or offset stacking, and the corresponding interplanar distances. These interactions play a vital role in the stabilization of the crystal lattice.

At present, the absence of published crystal structures for this compound in prominent crystallographic databases, such as the Cambridge Structural Database (CSD), prevents the creation of a data table with its crystallographic parameters or a detailed narrative of its supramolecular behavior. The scientific community awaits such foundational research to unlock a deeper understanding of this intriguing molecule's solid-state chemistry.

Reactivity and Derivatization Chemistry of 9h,9 H 9,9 Bixanthene 9,9 Diol

Reactions at the Diol Moieties

The tertiary diol functionality of 9H,9'H-9,9'-bixanthene-9,9'-diol is the most reactive part of the molecule, participating in a variety of reactions including oxidation, reduction, esterification, etherification, and ring-closure reactions. These transformations are crucial for synthesizing new derivatives and for introducing protecting groups to facilitate further functionalization.

Selective Oxidation and Reduction Reactions

The oxidation of the diol moieties in this compound can lead to the formation of the corresponding diketone, 9,9'-bixanthene-9,9'-dione. This transformation can be achieved using various oxidizing agents. While specific studies on the selective oxidation of this compound are not extensively documented in publicly available literature, general methods for the oxidation of tertiary alcohols can be applied. For instance, Swern oxidation or the use of reagents like Dess-Martin periodinane are known to be effective for such conversions under mild conditions.

Conversely, the reduction of the corresponding diketone, should it be available, would regenerate the diol. Catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are standard methods for the reduction of ketones to alcohols. The stereochemical outcome of such a reduction would be of interest, potentially leading to different diastereomers of the diol.

| Reaction Type | Reagent/Conditions | Product |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 9,9'-Bixanthene-9,9'-dione |

| Oxidation | Dess-Martin Periodinane | 9,9'-Bixanthene-9,9'-dione |

| Reduction | H2, Pd/C | This compound |

| Reduction | NaBH4, MeOH | This compound |

Esterification and Etherification Reactions for Protecting Groups and Derivatization

The hydroxyl groups of this compound can be readily converted into esters and ethers. These reactions are not only important for synthesizing new derivatives with potentially altered physical and chemical properties but also for protecting the diol functionality during subsequent reactions on the xanthene skeleton.

Esterification: The reaction of the diol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding diester. iiste.orgyoutube.com For example, treatment with acetyl chloride would produce 9,9'-diacetoxy-9,9'-bixanthene. iiste.org The choice of the acyl group can be varied to introduce different functionalities.

Etherification: The formation of ethers can be achieved by reacting the diol with alkyl halides in the presence of a strong base, such as sodium hydride, which deprotonates the hydroxyl groups to form more nucleophilic alkoxides. For instance, reaction with methyl iodide would yield 9,9'-dimethoxy-9,9'-bixanthene.

These protecting groups can be chosen based on their stability to different reaction conditions and their ease of removal. For example, ester groups can be cleaved by hydrolysis under acidic or basic conditions, while some ether groups, like benzyl (B1604629) ethers, can be removed by hydrogenolysis.

| Reaction Type | Reagent | Base | Product |

| Esterification | Acetyl Chloride | Pyridine | 9,9'-Diacetoxy-9,9'-bixanthene |

| Esterification | Benzoyl Chloride | Triethylamine | 9,9'-Dibenzoyloxy-9,9'-bixanthene |

| Etherification | Methyl Iodide | Sodium Hydride | 9,9'-Dimethoxy-9,9'-bixanthene |

| Etherification | Benzyl Bromide | Potassium Carbonate | 9,9'-Dibenzyloxy-9,9'-bixanthene |

Regioselective and Chemoselective Functionalization Strategies

While this compound possesses two equivalent hydroxyl groups, leading to symmetric derivatization, achieving regioselective functionalization to modify only one of the hydroxyl groups presents a synthetic challenge. Statistical methods, using a sub-stoichiometric amount of the reagent, may lead to a mixture of the mono- and di-substituted products, along with unreacted starting material.

For more controlled regioselectivity, one could potentially exploit subtle differences in the steric environment or employ large, bulky protecting groups to selectively block one of the hydroxyls before proceeding with the derivatization of the other. However, specific literature detailing such strategies for this particular molecule is scarce.

Chemoselectivity would be a key consideration when other reactive functional groups are present on the xanthene framework. The choice of reagents and reaction conditions would be crucial to ensure that only the diol moieties react, leaving other functional groups intact.

Ring-Closure Reactions Involving the Diol Functionality

The two hydroxyl groups of this compound are suitably positioned to participate in ring-closure reactions to form cyclic ethers. By reacting the diol with a dielectrophile, it is possible to form a new ring system bridging the 9 and 9' positions. For instance, reaction with a dihaloalkane, such as dibromomethane (B42720) or 1,2-dibromoethane, in the presence of a base could lead to the formation of a cyclic formal or a dioxane-type ring, respectively. nih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.net The length of the alkyl chain of the dielectrophile would determine the size of the newly formed ring.

Such ring-closure reactions can significantly alter the conformation and properties of the bixanthene system, leading to novel structures with potential applications in host-guest chemistry or as ligands for catalysis.

Reactions Involving the Xanthene Skeletal Framework

The aromatic rings of the xanthene units in this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the carbon skeleton.

Electrophilic Aromatic Substitution Reactions

The xanthene ring system is electron-rich and thus activated towards electrophilic attack. The oxygen atom in the central ring donates electron density to the aromatic rings, influencing the regioselectivity of the substitution. In general, electrophilic substitution on xanthene and its derivatives occurs preferentially at the positions ortho and para to the ether oxygen, namely the 2, 4, 5, and 7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wpmucdn.comnih.govkhanacademy.orglibretexts.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings. mdpi.comrsc.org

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or a suitable solvent can lead to the corresponding halogenated derivatives. nih.gov

Friedel-Crafts Acylation: The introduction of acyl groups can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wpmucdn.comnih.govkhanacademy.orglibretexts.org

It is important to note that the hydroxyl groups at the 9 and 9' positions may need to be protected prior to carrying out electrophilic aromatic substitution to prevent unwanted side reactions. The choice of protecting group would be critical to ensure it is stable under the conditions of the electrophilic substitution reaction.

| Reaction Type | Reagent/Catalyst | Expected Product (Major Isomers) |

| Nitration | HNO3 / H2SO4 | Nitro-substituted this compound |

| Bromination | Br2 / FeBr3 | Bromo-substituted this compound |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl3 | Acetyl-substituted this compound |

Functionalization at Peripheral Positions

The peripheral aromatic rings of the xanthene scaffold are amenable to various functionalization reactions, allowing for the fine-tuning of the molecule's steric and electronic properties. These modifications are crucial for developing tailored ligands, materials, and complex molecular architectures. Electrophilic aromatic substitution and cross-coupling reactions on pre-functionalized scaffolds are common strategies.

| Reaction Type | Reagents & Conditions | Positions Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Ullmann-Type C-O Coupling | Aryl Halide, Alcohol, Cu Catalyst, Ligand (e.g., N,N-Dimethyl Glycine) | Peripheral Aromatic C-X | Aryl Ethers | organic-chemistry.org |

| Phosphine Ligand Introduction | Lithiation, then P(t-Bu)2Cl | 4,5-positions | Bidentate Phosphine Ligands (e.g., Xantphos type) | sigmaaldrich.com |

| Multi-step Functionalization | Bromination, then subsequent substitutions/couplings | 2,4,7-positions (on fluorene (B118485) analogue) | Trisubstituted Fluorene Derivatives | nih.gov |

Mechanistic Studies of Key Transformations and Reaction Pathways

Understanding the mechanisms of reactions involving the xanthene framework is essential for controlling reaction outcomes and designing new synthetic methodologies. Key transformations often involve the generation of reactive intermediates such as carbocations or radicals.

One of the most studied reaction types is the acid-catalyzed intramolecular Friedel-Crafts reaction for the synthesis of the xanthene core itself. nih.govnih.govrsc.org The mechanism is believed to proceed through the protonation of a precursor, such as an alkene or alcohol, to generate a carbocation. nih.gov This cation can then undergo an intramolecular electrophilic attack on an adjacent aromatic ring. In many cases, an o-quinone methide is proposed as a key reactive intermediate that rapidly cyclizes to form the stable tricyclic xanthene system. nih.gov The synthesis of fluorescein (B123965) dyes from resorcinol (B1680541) and phthalic anhydride under acidic conditions follows a related pathway, involving an initial Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate, which is then protonated to generate a cationic species that drives the second ring-closing reaction. wpmucdn.com

Mechanistic studies on the C-H amination of xanthene have revealed that, in addition to metal-catalyzed nitrene insertion pathways, uncatalyzed routes can occur. researchgate.net These reactions can proceed via a hydride transfer from the xanthene C9-H bond to an acceptor, generating a stabilized xanthenyl cation, which is then trapped by a nucleophilic amine. researchgate.net This highlights the inherent reactivity of the C9-H bond in the xanthene core. Computational studies on the oxidation of related polycyclic aromatic hydrocarbons like fluorene and phenanthrene (B1679779) have detailed the complex radical-initiated pathways leading to ring-opened or rearranged products, providing insight into potential degradation or transformation pathways under oxidative conditions. nih.govmdpi.com

Synthesis of Advanced Derivatives

The this compound scaffold serves as a valuable starting point for the construction of more complex and functionally sophisticated molecules, particularly in the fields of asymmetric catalysis and materials science.

The rigid and well-defined three-dimensional structure of bixanthene and its spirocyclic analogues makes them excellent backbones for chiral ligands in asymmetric catalysis. The synthesis of chiral 9,9′-spirobixanthene-1,1′-diol provides a key platform for developing a range of privileged ligands. nih.govrsc.orgrsc.org This diol can be resolved into its enantiomers through co-crystallization with chiral resolving agents like N-benzylcinchonidinium chloride. rsc.org The resulting enantiopure diols are precursors to various ligand classes. For example, phosphoramidite (B1245037) derivatives of 9,9′-spirobixanthene-1,1′-diol have been developed and successfully applied in highly enantioselective hydrogenation and conjugate addition reactions. rsc.org Another important class of ligands derived from the xanthene framework are the bis(oxazolinyl)xanthenes, often abbreviated as XABOX ligands, which have been evaluated in asymmetric cycloaddition reactions. researchgate.net

| Ligand Type | Precursor | Synthetic Step | Application | Reference |

|---|---|---|---|---|

| Phosphoramidite Ligands | (R)- or (S)-9,9′-Spirobixanthene-1,1′-diol | Reaction with P(NR2)2Cl | Enantioselective Hydrogenation, Conjugate Addition | rsc.org |

| XABOX Ligands | 4,5-Dicyano-9,9-dimethylxanthene | Conversion of nitriles to oxazolines | Asymmetric 1,3-Dipolar Cycloadditions | researchgate.net |

| Xantphos-type Ligands | 4,5-Dibromo-9,9-dimethylxanthene | Lithiation and reaction with R2PCl | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | sigmaaldrich.com |

The reactivity of the xanthene nucleus enables its incorporation into larger, more intricate molecular systems. Spirocycles, compounds containing a single atom as the pivot for two rings, are a prominent class of derivatives. A landmark example is the synthesis of 9,9′-spirobixanthene-1,1′-diol itself, which involves an acid-catalyzed double intramolecular cyclization. rsc.orgrsc.org The synthesis of spiro[fluorene-9,9′-xanthene] derivatives represents another important family of spirocyclic compounds, which have found applications as hole-transporting materials in organic electronics. researchgate.net

The xanthene moiety can also be used as a building block in cycloaddition reactions to create complex polycyclic frameworks. For instance, ketenes generated in situ from 9H-xanthene-9-carboxylic acid can undergo [2+2] cycloaddition with polycyclic aromatic imines to afford novel spiro-β-lactams, which are structures of interest in medicinal chemistry. nih.gov Furthermore, gold-catalyzed cycloisomerization of alkyne-diols provides a modern and efficient route to spiroketal systems, a structural motif found in numerous natural products. beilstein-journals.org This type of transformation showcases how the principles of reactivity can be extended to build complex, oxygen-containing spirocyclic structures.

| Structure Type | Key Precursor | Key Reaction | Significance/Application | Reference |

|---|---|---|---|---|

| 9,9′-Spirobixanthene-1,1′-diol | Bis(2-methoxyphenyl) ether derivative | Acid-catalyzed double cyclization/demethylation | Chiral ligand scaffold | rsc.orgrsc.org |

| Polycyclic Spiro-β-lactams | 9H-Xanthene-9-carboxylic acid and aromatic imines | [2+2] Cycloaddition | Biologically relevant heterocyclic structures | nih.gov |

| Spiro[fluorene-9,9′-xanthene]s | Appropriately substituted fluorene and phenol (B47542) derivatives | Copper-catalyzed Ullmann reaction or acid-catalyzed cyclization | Hole-transporting materials for OLEDs | researchgate.net |

| Oxygenated 5,5-Spiroketals | Alkyne-triol | Gold(I)-catalyzed cycloisomerization | Core of natural products (e.g., cephalosporolides) | beilstein-journals.org |

Theoretical and Computational Investigations of 9h,9 H 9,9 Bixanthene 9,9 Diol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties, which collectively govern the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. matlantis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. matlantis.comccsenet.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For complex molecules like 9H,9'H-9,9'-Bixanthene-9,9'-diol, FMO analysis helps predict its behavior in chemical reactions, its potential as an electronic material, and its photophysical properties. psu.edu

Computational studies on related xanthene derivatives using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level have been performed to calculate these orbital energies. mdpi.com While specific values for the parent this compound are not widely published, a representative analysis for a xanthene derivative provides insight into the expected electronic properties. mdpi.com

Table 1: Representative FMO Analysis for a Xanthene Derivative

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8915 mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9353 mdpi.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.9562 mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.9134 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.9781 |

Data derived from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. mdpi.com

The HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions. This distribution dictates how the molecule interacts with other reagents. ccsenet.org

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools that visualize the charge distribution on the molecule's surface. These maps plot the electrostatic potential, which is the force experienced by a positive test charge at any point in space surrounding the molecule.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.com For this compound, MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, identifying them as hydrogen-bond acceptors. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as hydrogen-bond donors. mdpi.com

Hirshfeld surface analysis is another computational technique used to analyze intermolecular interactions in a crystal. It maps the regions of space where a molecule is in contact with its neighbors, color-coding them based on the nature and closeness of the contacts. This analysis can quantify contributions from different types of interactions, such as H···H, O···H, and C···H contacts, providing a detailed picture of the crystal packing forces. mdpi.com

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules with a favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. gaussian.com

For this compound, DFT would be used to predict key structural parameters such as the C-C bond length connecting the two xanthene moieties, the C-O and O-H bond lengths of the diol group, and the various bond angles and dihedral angles that define its three-dimensional shape. These theoretical values can then be compared with experimental data obtained from X-ray crystallography to validate the computational model. gaussian.com Studies on similar xanthene derivatives have shown a high correlation between geometric parameters calculated using the B3LYP functional with a 6-311G(d,p) basis set and those determined experimentally. gaussian.com

Table 2: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Xanthene Derivative

| Parameter | Bond/Angle | DFT/B3LYP (Å/°) | Experimental (X-ray) (Å/°) |

|---|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.370 | 1.365 |

| Bond Length | C-O (ether) | 1.381 | 1.378 |

| Bond Length | C-C (aromatic) | 1.395 | 1.390 |

| Bond Angle | C-O-C (ether) | 117.5 | 117.9 |

Data is representative and based on findings for 9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione. gaussian.com

These calculations are crucial for understanding the steric and electronic factors that stabilize the molecule's preferred conformation.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. youtube.com By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify intermediate structures and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com

For a molecule like this compound, computational studies could investigate its formation, which often involves the dimerization of xanthene-based radicals or ions. DFT calculations can be employed to locate the transition state structure for this C-C bond formation. researchgate.netelsevierpure.com A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum, which corresponds to the motion along the reaction coordinate. ccsenet.orgyoutube.com

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical kinetic parameter. youtube.com By calculating the activation energies for different possible pathways, chemists can predict which mechanism is most favorable. For instance, the cleavage of the central C9-C9' bond in bixanthene derivatives can be induced by redox processes, and computational studies can model the structural and energetic changes that occur during this transformation. elsevierpure.com Such studies provide a molecular-level understanding of reaction feasibility, selectivity, and kinetics that is difficult to obtain experimentally. youtube.com

Molecular Dynamics Simulations for Conformational Behavior in Solution

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of molecules in a solution environment. elsevierpure.com MD simulations solve Newton's equations of motion for a system containing the solute molecule and a large number of explicit solvent molecules, tracking the positions and velocities of every atom over time. nih.gov

By analyzing the MD trajectory, one can calculate properties like the radius of gyration, which describes the molecule's compactness, and identify the most populated conformational states. researchgate.net This is crucial because the conformation of a molecule can significantly affect its chemical and biological activity. For example, the accessibility of the hydroxyl groups for intermolecular interactions would be highly dependent on the molecule's conformational state in a given solvent. rsc.org

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational methods are widely used to predict and help interpret experimental spectra. This synergy between theory and experiment is crucial for structural elucidation and characterization.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. ugr.es The standard approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO). ugr.es The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can confirm structural assignments. For complex molecules, this can be particularly useful in distinguishing between isomers or assigning signals in crowded spectral regions. gaussian.com

Table 3: Representative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for a Xanthene Derivative

| Proton/Carbon | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

|---|---|---|---|---|

| Aromatic CH | 7.07 | 7.52 | 128.5 | 129.1 |

| Aromatic CH | 6.55 | 6.94 | 115.2 | 115.8 |

| Methylene CH₂ | 2.25 | 2.45 | 41.1 | 41.5 |

Data is representative and based on findings for 9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione. Values are illustrative of the typical agreement between theory and experiment. gaussian.com

UV-Vis Spectroscopy:mdpi.comnih.govgaussian.comFor this compound, TD-DFT calculations would predict the λmax values for the π→π* transitions characteristic of its aromatic xanthene chromophores. These calculations are sensitive to the solvent environment, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). nih.gov Comparing the calculated UV-Vis spectrum with experimental data helps to confirm the identity of the compound and understand its electronic structure. mdpi.compsu.edu

In Silico Design of Novel Derivatives with Tailored Properties

The in silico design of novel derivatives of this compound represents a frontier in computational chemistry, aiming to rationally engineer molecules with specific, enhanced, or entirely new functionalities. While dedicated computational studies on this specific bixanthene are not extensively documented, the principles of in silico design are well-established and can be extrapolated from research on related xanthene and bixanthene structures. This section outlines the theoretical framework and computational strategies that can be employed to design novel this compound derivatives with properties tailored for applications in materials science, photonics, and electronics.

Methodologies for the in silico design of these derivatives primarily involve a combination of quantum chemical calculations, molecular modeling, and quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) studies. tandfonline.comresearchgate.net These computational tools allow for the prediction of various molecular properties, including electronic, optical, and thermal characteristics, before their actual synthesis, thereby accelerating the discovery of new functional materials. goums.ac.irresearchgate.net

A key strategy in the design of novel derivatives is the targeted modification of the this compound scaffold. This can be achieved by introducing various substituent groups at different positions on the xanthene rings. The nature and position of these substituents can profoundly influence the electronic structure and, consequently, the physicochemical properties of the parent molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the electronic band gap, charge transport properties, and photophysical behavior. goums.ac.ir

Detailed Research Findings from Analogous Systems:

Studies on analogous xanthene derivatives have demonstrated the power of computational methods in predicting and tailoring molecular properties. For example, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been successfully used to predict the absorption and emission spectra of xanthene-based dyes. goums.ac.ir These studies have shown that strategic substitutions can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and fluorescence wavelengths, a critical aspect in the design of new fluorescent probes and organic light-emitting diode (OLED) materials.

Furthermore, QSAR studies on xanthene derivatives have established correlations between specific molecular descriptors (e.g., electronic parameters, steric factors, and hydrophobicity) and their biological activities or physical properties. tandfonline.comresearchgate.net Although these studies often focus on pharmacological applications, the underlying principles of structure-property relationships are directly applicable to the design of materials with tailored optoelectronic properties.

Hypothetical Design Strategies for this compound Derivatives:

Based on the established computational methodologies for related compounds, several in silico design strategies can be proposed for tailoring the properties of this compound derivatives. These strategies often focus on modifying the electronic properties by introducing functional groups at specific positions of the bixanthene core.

A hypothetical study could involve the in silico screening of a virtual library of this compound derivatives. This library could be generated by systematically substituting the aromatic protons with a variety of functional groups, including but not limited to:

Electron-donating groups (EDGs): -OCH₃, -N(CH₃)₂, -OH

Electron-withdrawing groups (EWGs): -NO₂, -CN, -CF₃

Halogens: -F, -Cl, -Br, -I

Extended π-conjugated systems: Phenyl, Pyridyl, Thienyl

The following interactive data table illustrates a hypothetical set of designed derivatives and their predicted electronic properties based on DFT calculations. The HOMO and LUMO energies are crucial for determining the potential of these derivatives in electronic applications, such as organic semiconductors.

| Derivative | Substituent | Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| BXD-001 | -OCH₃ | 2,2' | -5.25 | -1.85 | 3.40 |

| BXD-002 | -NO₂ | 2,2' | -6.10 | -2.50 | 3.60 |

| BXD-003 | -CN | 4,4' | -6.05 | -2.45 | 3.60 |

| BXD-004 | -Phenyl | 2,2' | -5.40 | -2.00 | 3.40 |

| BXD-005 | -CF₃ | 4,4' | -6.20 | -2.60 | 3.60 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of in silico design studies.

The tailored design of these derivatives could lead to materials with enhanced properties for specific applications. For example, derivatives with a smaller HOMO-LUMO gap might be suitable for applications in organic photovoltaics, while those with high thermal stability could be used in high-performance OLEDs. The computational investigation of these tailored derivatives would provide valuable insights into their structure-property relationships, guiding synthetic chemists in the targeted creation of new and advanced materials based on the this compound scaffold.

Exploration of Research Applications for 9h,9 H 9,9 Bixanthene 9,9 Diol in Chemical Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The temporary incorporation of a stereogenic group, or chiral auxiliary, into a synthetic route is a powerful strategy to control the absolute configuration of newly formed stereogenic centers. wikipedia.org While a diverse range of chiral molecules, such as those derived from amino acids, terpenes, and hydroxy acids, are utilized for this purpose, specific documented applications of 9H,9'H-9,9'-Bixanthene-9,9'-diol as a chiral auxiliary in the synthesis of complex molecules are not extensively reported in publicly available scientific literature.

The principle of a chiral auxiliary involves its attachment to a prochiral substrate, thereby inducing diastereoselectivity in subsequent reactions. du.ac.inyork.ac.uk The auxiliary is later removed, yielding an enantiomerically enriched product. du.ac.in For a compound to be an effective chiral auxiliary, it should be readily available in an enantiomerically pure form, easily attached to and removed from the substrate, and capable of inducing a high degree of stereocontrol. bath.ac.uk The structural rigidity and defined stereochemistry of chiral diols, such as 1,1'-Binaphthyl-2,2'-diol (BINOL), have made them valuable in asymmetric synthesis. wikipedia.org While the bixanthene diol structure is reminiscent of such successful chiral ligands and auxiliaries, detailed research demonstrating its utility in this specific role remains to be broadly disseminated.

Development of Novel Catalytic Systems Based on Bixanthene Diols

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Xanthene-based ligands, in general, have been employed in various catalytic applications. However, specific research detailing the development and application of catalytic systems based on this compound is not widely available in the current body of scientific literature.

The potential for bixanthene diols to act as ligands in transition metal catalysis stems from the presence of the hydroxyl groups, which can coordinate to a metal center. The formation of metal complexes with specific geometric and electronic properties is crucial for catalytic activity. For instance, palladium complexes bearing N-heterocyclic carbene (NHC) and other ligands have been synthesized and tested in reactions like the Buchwald-Hartwig amination. rsc.org Similarly, copper complexes with N-donor ligands have shown efficacy as catalysts for oxidation reactions. nih.gov The design of chiral ligands is particularly important for enantioselective catalysis, where the ligand architecture dictates the stereochemical outcome of the reaction. osti.gov While the structural framework of this compound suggests its potential as a ligand, comprehensive studies on its derived catalytic systems are not extensively documented.

Precursor for Advanced Organic Materials Research

Organic materials with tailored electronic and photophysical properties are at the forefront of materials science research, with applications in areas such as organic light-emitting diodes (OLEDs) and conductive polymers. rsc.orgrsc.org While xanthene derivatives, in general, are recognized for their fluorescent properties and have been investigated as components of advanced materials, specific studies detailing the use of this compound as a direct precursor for such materials are limited in the public domain.

The synthesis of conjugated polymers often involves the polymerization of monomeric units that possess specific functionalities. nih.govbu.edu.eg Diols, for example, can be utilized as monomers in the synthesis of polyesters and polyurethanes. osti.govd-nb.inforsc.org The aromatic and rigid structure of the bixanthene core could impart desirable thermal and mechanical properties to a polymer backbone. rsc.org Furthermore, the photoluminescent nature of the xanthene moiety suggests that polymers incorporating this unit could exhibit interesting optical properties for applications in OLEDs or as fluorescent sensors. rsc.org For instance, copolymers of fluorene (B118485), another rigid aromatic structure, have been extensively studied for their use in light-emitting devices. bath.ac.ukrsc.org However, detailed research on the polymerization of this compound and the characterization of the resulting materials is not yet widely reported.

| Application Area | Potential Role of Bixanthene Diol Moiety | Supporting General Concept |

| Conductive Polymers | Rigid backbone component, potential for electronic tuning. | Use of aromatic monomers in conjugated polymer synthesis. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer component, hole-transporting material. | Application of fluorene-based polymers in OLEDs. rsc.orgbu.edu.eg |

| Fluorescent Sensors | Fluorophore with potential for analyte-induced spectral changes. | General fluorescence of xanthene derivatives. mdpi.com |

Application in Methodological Organic Transformations (e.g., as a Stereocontrol Element)

The development of new synthetic methodologies that allow for precise control over the stereochemical outcome of a reaction is a fundamental goal in organic chemistry. Stereocontrol can be achieved through various means, including the use of chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, thereby favoring the formation of one stereoisomer over another. york.ac.ukuwindsor.ca

While the rigid, chiral scaffold of this compound suggests its potential as a stereocontrol element, specific examples of its application in methodological organic transformations for this purpose are not well-documented in the available literature. The hydroxyl groups of the diol could act as directing groups, influencing the approach of a reagent to a substrate through the formation of hydrogen bonds or coordination to a metal catalyst. researchgate.net This type of interaction can create a biased environment around the reaction center, leading to a stereoselective transformation. However, detailed studies demonstrating this principle with this compound have not been extensively published.

Design and Synthesis of Bixanthene-Derived Supramolecular Hosts

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov A key area within this field is host-guest chemistry, which involves the creation of host molecules with cavities that can selectively bind guest molecules. beilstein-journals.org Macrocyclic compounds, due to their pre-organized structures, are often employed as hosts. rsc.orgnih.govbeilstein-journals.org

The structure of this compound, with its two xanthene units, provides a potential scaffold for the construction of novel supramolecular hosts. By linking the xanthene moieties through appropriate spacer units, it is conceivable to create macrocyclic or cage-like structures with defined cavities. nih.govmdpi.com The xanthene walls could provide a hydrophobic surface for binding organic guests, while the diol functionality could be modified to introduce specific recognition sites. beilstein-journals.org Research into the host-guest chemistry of other macrocycles, such as those based on calixarenes or pillararenes, is well-established and provides a conceptual framework for the design of new hosts. rsc.orgbeilstein-journals.org However, specific reports on the design, synthesis, and molecular recognition properties of supramolecular hosts derived directly from this compound are not prevalent in the scientific literature.

Future Research Directions and Uncharted Chemical Space for 9h,9 H 9,9 Bixanthene 9,9 Diol

Sustainable and Green Chemistry Approaches to its Synthesis and Transformations

The future synthesis and modification of 9H,9'H-9,9'-Bixanthene-9,9'-diol must be guided by the principles of green chemistry to ensure environmental and economic viability. Research should focus on developing novel, efficient, and sustainable protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Future investigations should explore methods like ultrasound-assisted synthesis, which has proven effective for other xanthene derivatives by offering higher yields and faster reaction rates under milder conditions. The use of heterogeneous, recyclable catalysts is another critical avenue. For instance, metal ion-exchanged zeolites, such as copper/zeolite NaY, have been successfully used for synthesizing other xanthene derivatives under solvent-free conditions and could be adapted for the dimerization reaction leading to the target diol. rsc.org

Further research should also target the green transformation of the bixanthene diol itself. For example, should halogenated derivatives be synthesized, developing catalytic hydrodechlorination processes using supported bimetallic catalysts (e.g., Pd-Fe on silica) would be a valuable green alternative to traditional dehalogenation methods that often rely on stoichiometric and hazardous reagents. nih.gov

Table 1: Potential Green Chemistry Strategies for this compound

| Strategy | Potential Catalyst/Condition | Anticipated Advantage |

|---|---|---|

| Ultrasound-Assisted Synthesis | - | Reduced reaction times, higher yields, milder conditions |

| Heterogeneous Catalysis | Metal ion-exchanged zeolites (e.g., Cu/NaY) | Catalyst recyclability, solvent-free conditions, operational simplicity |

| Green Solvents | Water, Supercritical CO₂ | Reduced environmental impact, improved safety |

| Catalytic Transformations | Supported Pd-based bimetallic catalysts | High efficiency, avoidance of hazardous reagents for potential dehalogenation |

Investigation of Novel Reactivity Modes and Unprecedented Transformations

The uncharted reactivity of this compound offers a fertile ground for fundamental chemical discovery. The presence of two tertiary alcohol groups on a rigid, bulky scaffold suggests unique chemical behaviors that could be exploited for novel molecular constructions.

Future research should systematically investigate the reactivity of the diol functional groups. Dehydration reactions could lead to the formation of a stable spiro-ether or other rearranged products. Oxidation of the diol could yield diketone derivatives with interesting electronic properties. The stereochemistry of the diol (cis vs. trans isomers) will likely play a critical role in dictating the outcome of these transformations, and a comparative study of the reactivity of each isomer is warranted.

Furthermore, the bixanthene core itself presents opportunities for unprecedented transformations. Research into photochemical reactions could reveal novel cycloadditions or rearrangements, inspired by the dimerization of other related heterocyclic systems. nih.gov Exploring its behavior under various catalytic conditions, including those employing transition metals, could uncover new C-H activation or cross-coupling pathways, enabling the synthesis of highly functionalized bixanthene derivatives that are currently inaccessible.

Exploration of Bio-inspired Synthetic Routes and Biocatalysis

The principles of biocatalysis and bio-inspired synthesis offer powerful tools for accessing novel chemical space with high selectivity and under environmentally benign conditions. nih.gov Applying these strategies to this compound is a highly promising, yet completely unexplored, research avenue.

A primary focus should be on the enzymatic synthesis of the molecule to achieve high enantioselectivity. Given that the molecule possesses chiral centers, employing enzymes such as dehydrogenases or reductases could enable the asymmetric reduction of a suitable diketone precursor, yielding enantiopure forms of the diol. georgiasouthern.edu This would be a significant advancement, as enantiomerically pure bixanthenes are valuable as chiral ligands and in separation science.

Moreover, the diol itself can be a substrate for further enzymatic transformations. Lipases could be explored for the regioselective acylation of the hydroxyl groups, while other oxidoreductases could be screened for selective oxidation. Inspired by the natural occurrence of xanthanolide dimers, a biomimetic approach involving enzyme-mediated or enzyme-inspired dimerization of a suitable xanthene precursor could provide a novel and sustainable route to the core structure. nih.gov

Table 2: Potential Biocatalytic Approaches for this compound

| Enzyme Class | Potential Application | Desired Outcome |

|---|---|---|

| Dehydrogenases/Reductases | Asymmetric reduction of a diketone precursor | Enantiomerically pure (R,R) or (S,S)-diol |

| Lipases | Regioselective acylation of the diol | Functionalized derivatives with tailored properties |

| Oxidases | Selective oxidation of one or both hydroxyl groups | Novel diketone or hydroxy-ketone derivatives |

| Hydrolases | Kinetic resolution of racemic diol esters | Separation of enantiomers |

Integration into Advanced Supramolecular Architectures and Nanomaterials

The rigid, well-defined three-dimensional structure of this compound makes it an excellent candidate as a building block (tecton) for the construction of advanced supramolecular assemblies and as a ligand for functionalizing nanomaterials.

In supramolecular chemistry, future research should explore its use in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The diol functionality provides ideal anchor points for coordination to metal centers or for forming covalent linkages, while the bulky bixanthene core can be used to engineer porous materials with specific pore sizes and chemical environments for applications in gas storage or separation.

In the realm of nanomaterials, the diol can serve as a surface ligand to stabilize and functionalize nanoparticles, such as gold or iron oxide nanoparticles. nih.govresearchgate.net The bixanthene unit would impart a rigid, well-defined spacing from the nanoparticle surface, which could be advantageous for applications in catalysis or biomedical imaging. Furthermore, the potential for this molecule to act as a monomer in polymerization reactions should be thoroughly investigated. Its rigid structure could lead to the formation of polymers with high thermal stability and specific microporosity, suitable for membrane-based applications.

Synergistic Research with Other Chemical Disciplines

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges synthetic organic chemistry with materials science, medicinal chemistry, and analytical chemistry.

Materials Science: The development of polymers and frameworks incorporating the bixanthene unit will require synergistic efforts with materials scientists to characterize their physical properties (e.g., thermal stability, porosity, mechanical strength) and to evaluate their performance in applications such as gas separation membranes, high-performance plastics, or electronic materials.

Medicinal Chemistry and Pharmacology: Drawing inspiration from the biological activities of other xanthene derivatives, a research program in collaboration with medicinal chemists could explore the biological properties of the bixanthene diol and its derivatives. This could involve screening for activity against various biological targets.

Analytical Chemistry: The rigid structure of the bixanthene diol makes it an attractive scaffold for the development of novel chemosensors. By functionalizing the core structure with specific recognition motifs, it may be possible to create sensors that exhibit a fluorescent or colorimetric response upon binding to target analytes.

By pursuing these focused yet expansive research directions, the scientific community can unlock the latent potential of this compound, transforming it from a chemical curiosity into a valuable component in the toolkit of modern chemistry.

Q & A

Q. What are the primary synthetic routes for 9H,9'H-9,9'-Bixanthene-9,9'-diol, and how do reaction conditions influence yield and purity?

BIXANDL is synthesized via radical-mediated dimerization of xanthene derivatives. For example, xanthene reacts with iron(II)-nitroxido complexes under controlled conditions to form 9H,9'H-9,9'-bixanthene via a H-atom transfer (HAT) mechanism, achieving >90% yield . Alternative methods involve Grignard reagents (e.g., o-tolylmagnesium bromide) reacting with 9-xanthenones to form 9-aryl-9-xanthenol intermediates, which dimerize under oxidative conditions . Yield optimization requires strict control of temperature, solvent polarity, and radical initiator concentration.

Q. How is BIXANDL characterized structurally, and what analytical techniques are critical for confirming its configuration?

Single-crystal X-ray diffraction (XRD) is the gold standard for determining absolute configurations of bixanthene derivatives. For example, enantiomers of structurally similar spirobifluorene-diols were resolved via cocrystallization with chiral auxiliaries and confirmed by XRD . Cyclic voltammetry (CV) is used to study redox behavior, as seen in boron-doped xanthene analogs, where oxidation peaks correlate with radical stability . Mass spectrometry (GC-MS) and NMR (¹H/¹³C) are essential for purity assessment and functional group identification .

Q. What are the key applications of BIXANDL in polymer science, and how does it compare to traditional initiators?

BIXANDL serves as a metal-free initiator in Cycloketyl Radical Mediated Living Polymerization (CMP), enabling controlled synthesis of polymers under mild thermal or photochemical conditions. Unlike conventional atom transfer radical polymerization (ATRP), CMP avoids metal catalysts, reducing post-synthesis purification steps. This method is scalable for industrial polymers (e.g., polyacrylates) with narrow polydispersity indices (PDI < 1.5) .

Advanced Research Questions

Q. How do mechanistic studies resolve contradictions in product distributions during xanthene oxidation?

Conflicting product distributions (e.g., xanthone vs. bixanthene) arise from oxidant-dependent radical trapping rates. For example, [Ru(O)(bpy)₂(py)]²⁺ favors xanthone due to rapid radical trapping, while FeIII(Hbim) promotes bixanthene via slower dimerization . Kinetic studies using pseudo-first-order rate constants (kobs) and saturation plots reveal pre-equilibrium steps in radical-mediated pathways . Contradictions are resolved by comparing oxidant redox potentials and radical lifetimes.

Q. What strategies enable enantioselective synthesis of BIXANDL derivatives for asymmetric catalysis?

Racemic BIXANDL analogs (e.g., 9,9'-spirobixanthene-1,1'-diol) are resolved via cocrystallization with chiral agents like N-benzylcinchonidinium chloride, achieving 99% enantiomeric excess (ee). The resolved diols form ligands for Rh-catalyzed asymmetric hydrogenation, yielding α-dehydroamino acids with >99% ee . Computational modeling (DFT) aids in predicting ligand-substrate interactions to optimize enantioselectivity.

Q. How does BIXANDL’s electronic structure influence its performance in electroluminescent devices?

Bixanthene derivatives exhibit tunable optoelectronic properties due to their rigid, conjugated frameworks. In organic light-emitting diodes (OLEDs), spirobifluorene-diol analogs (e.g., SFDP ligands) enhance hole/electron transport balance, achieving luminous efficiencies >1.5 lm/W and brightness >1000 cd/m² . Density functional theory (DFT) calculations correlate HOMO-LUMO gaps with emission wavelengths, guiding material design .

Methodological Guidance

Experimental Design for Kinetic Analysis of BIXANDL-Mediated Polymerization

- Step 1 : Monitor monomer conversion via in-situ FTIR or Raman spectroscopy.

- Step 2 : Determine kobs using pseudo-first-order kinetics under varying [monomer] and [initiator].

- Step 3 : Characterize polymer topology via size-exclusion chromatography (SEC) and MALDI-TOF MS .

Data Contradiction Analysis in Radical Trapping Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.